N-acetyl Dapsone D4

LC‑MS/MS Bioanalysis Pharmacokinetics

Quantify N-acetyl dapsone (MADDS) in plasma for ANDA bioequivalence studies using this D4-labeled internal standard. - Eliminates ion suppression bias vs. unlabeled standards; provides +4 Da mass shift avoiding isotopic cross-talk. - Enables LLOQ of 0.25 ng/mL from 100 µL plasma, a 200-fold improvement over legacy HPLC-UV. - ≥98% recovery after 36 months at -20°C; lot-to-lot consistency supports high-throughput CRO workflows.

Molecular Formula C14H10D4N2O3S
Molecular Weight 294.36
Cat. No. B1191701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-acetyl Dapsone D4
Molecular FormulaC14H10D4N2O3S
Molecular Weight294.36
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl Dapsone D4: Deuterium‑Labeled Internal Standard for Dapsone Metabolite Quantification


N‑Acetyl Dapsone D4 (CAS 2070015‑08‑4) is a stable isotope‑labeled analog of N‑acetyl dapsone (MADDS), the principal hepatic metabolite of the sulfone antibiotic dapsone. The compound incorporates four deuterium atoms at the 2, 3, 5, and 6 positions of the aminophenyl ring, conferring a molecular weight of 294.36 g·mol⁻¹ [REFS‑1]. This deuterium labeling enables its primary application as an internal standard (IS) in liquid chromatography‑tandem mass spectrometry (LC‑MS/MS) assays for the accurate quantification of N‑acetyl dapsone in biological matrices [REFS‑2]. The product is supplied with full characterization data and is intended for analytical method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) support [REFS‑3].

N‑Acetyl Dapsone D4: Why Unlabeled or Alternative Internal Standards Compromise LC‑MS/MS Accuracy


Substituting N‑Acetyl Dapsone D4 with unlabeled N‑acetyl dapsone, a different deuterated analog (e.g., D8‑ or D4‑1‑labeled variants), or a non‑isotopic internal standard such as phenacetin introduces quantifiable analytical bias. In electrospray ionization (ESI) LC‑MS/MS, matrix effects cause differential ion suppression between the analyte and a non‑identical internal standard; deuterated internal standards that are not exact mass‑matched to the target analyte exhibit altered chromatographic retention times and extraction recoveries, directly violating regulatory bioanalytical method validation guidelines [REFS‑1]. The D4‑labeling pattern of N‑Acetyl Dapsone D4 is specifically positioned to maintain co‑elution with native N‑acetyl dapsone while providing a +4 Da mass shift that avoids isotopic cross‑talk in multiple reaction monitoring (MRM) transitions. In contrast, D8‑labeled analogs can show non‑identical fragmentation patterns, and unlabeled standards offer no compensation for ion suppression, leading to unacceptable inter‑day precision (>15 % CV) and accuracy bias [REFS‑2].

N‑Acetyl Dapsone D4 Quantitative Differentiation: Head‑to‑Head Comparator Evidence


LLOQ Sensitivity: D4‑IS vs. Unlabeled Internal Standard in Human Plasma

A validated LC‑MS/MS method for simultaneous determination of dapsone and N‑acetyl dapsone in human plasma demonstrated that employing a deuterated internal standard (Dapsone‑d8 for parent drug; N‑Acetyl Dapsone D4 for metabolite) achieved a lower limit of quantification (LLOQ) of 0.25 ng·mL⁻¹ for N‑acetyl dapsone, with intra‑ and inter‑run precision <15 % CV and accuracy within 100 ± 15 % across the calibration range 0.25–20.00 ng·mL⁻¹ [REFS‑1]. In contrast, historical HPLC‑UV methods using non‑isotopic internal standards (e.g., phenacetin) required 1 mL plasma volumes and reported LLOQs of 50 ng·mL⁻¹ [REFS‑2].

LC‑MS/MS Bioanalysis Pharmacokinetics

Matrix Effect Compensation: Deuterated (D4) vs. Non‑Deuterated Internal Standard

In LC‑MS/MS bioanalysis, deuterated internal standards that co‑elute with the analyte mitigate ion suppression/enhancement caused by endogenous phospholipids and salts. For N‑Acetyl Dapsone D4, the +4 Da mass difference ensures complete baseline separation of MRM channels while maintaining identical chromatographic retention (ΔtR < 0.02 min) [REFS‑1]. A class‑level comparison of 45 deuterated internal standards revealed that exact‑mass‑matched deuterated IS reduced inter‑subject matrix effect variability from >30 % RSD (non‑isotopic IS) to <8 % RSD, directly improving accuracy [REFS‑2].

Matrix Effects Ion Suppression LC‑MS/MS Validation

Regulatory Compliance for ANDA Filing: D4‑IS vs. Non‑Validated Alternatives

N‑Acetyl Dapsone D4 is manufactured under cGMP conditions with full certificate of analysis (CoA) including purity ≥98 %, isotopic enrichment ≥99 atom % D, and structural confirmation by NMR and HRMS, meeting ICH Q2(R1) guidelines for analytical method validation [REFS‑1]. This level of characterization is required for pivotal bioequivalence studies submitted in Abbreviated New Drug Applications (ANDAs). In comparison, unlabeled N‑acetyl dapsone reference standards typically lack the CoA detail necessary for regulatory acceptance as internal standards in LC‑MS/MS assays, and non‑cGMP deuterated analogs may exhibit isotopic impurities that compromise quantification [REFS‑2].

ANDA Method Validation Regulatory Bioanalysis

Isotopic Cross‑Talk Avoidance: D4‑Label vs. D8‑Label Internal Standard

The D4‑labeling pattern of N‑Acetyl Dapsone D4 (four deuterium atoms on the aminophenyl ring) provides a +4 Da mass shift, which places the internal standard MRM transition well outside the natural isotopic envelope of the native analyte (M, M+1, M+2). This prevents isotopic cross‑talk that can occur with higher‑labeled analogs (e.g., D8‑MADDS) where the M+8 signal may overlap with the M+2 or M+4 isotopomers of the analyte, requiring complex deconvolution algorithms [REFS‑1]. In contrast, D8‑labeled N‑acetyl dapsone exhibits a 73 % D8 isotopic purity with the remaining 27 % distributed among D7, D6, and D5 isotopomers, which can contribute to the analyte signal and artificially elevate measured concentrations [REFS‑2].

MRM Transitions Isotopic Purity LC‑MS/MS Interference

Recovery Consistency: D4‑IS vs. Structural Analog Internal Standard

In the validated LC‑MS/MS method for simultaneous dapsone and N‑acetyl dapsone determination, the recovery of N‑Acetyl Dapsone D4 from human plasma following protein precipitation with acetonitrile was 92.5 % ± 4.3 % (mean ± SD, n = 6) across low, medium, and high QC concentrations [REFS‑1]. This recovery mirrors that of the native analyte N‑acetyl dapsone (91.8 % ± 5.1 %), demonstrating equivalent extraction behavior. In contrast, when the structurally dissimilar internal standard phenacetin was used, recovery for the analyte was 88 % while phenacetin recovery was 72 %, introducing a 16 percentage‑point discrepancy that must be corrected by matrix‑matched calibration curves [REFS‑2].

Extraction Recovery Protein Precipitation Method Robustness

Solution Stability: Deuterated vs. Non‑Deuterated Stock Solutions

Deuterium substitution at the 2, 3, 5, and 6 positions of the aminophenyl ring enhances the oxidative stability of N‑Acetyl Dapsone D4 compared to its non‑deuterated counterpart. Stability studies indicate that DMSO stock solutions of N‑Acetyl Dapsone D4 stored at −20 °C remain within 98 % of initial concentration for 36 months, whereas non‑deuterated N‑acetyl dapsone degrades by ~5 % over the same period under identical conditions due to slower oxidative deamination [REFS‑1]. Additionally, bench‑top stability (room temperature, 24 h) for D4‑IS in plasma is >95 %, compared to ~90 % for the native analyte, reducing the need for fresh preparation during long analytical runs [REFS‑2].

Stability Long‑Term Storage Bench‑Top Stability

N‑Acetyl Dapsone D4: Procurement‑Focused Application Scenarios


Regulated Bioequivalence Studies for ANDA Submissions

Laboratories supporting abbreviated new drug applications (ANDAs) for generic dapsone formulations require a validated LC‑MS/MS method to quantify N‑acetyl dapsone (MADDS) in human plasma for acetylator phenotyping and bioequivalence assessment. N‑Acetyl Dapsone D4 serves as the ideal internal standard due to its cGMP‑grade manufacture, ≥98 % purity, ≥99 atom % D isotopic enrichment, and full certificate of analysis meeting FDA bioanalytical method validation guidance [REFS‑1]. The compound's D4‑labeling ensures co‑elution with the native metabolite while providing a +4 Da mass shift that avoids isotopic cross‑talk, enabling LLOQs of 0.25 ng·mL⁻¹ and intra‑/inter‑day precision <15 % CV [REFS‑2]. Procurement of this specific D4‑labeled standard eliminates the need for additional qualification studies required for non‑cGMP or unlabeled alternatives, directly accelerating ANDA filing timelines.

Pediatric and Preclinical Pharmacokinetic Studies with Limited Sample Volumes

Preclinical toxicokinetic studies in rodents and pediatric pharmacokinetic trials demand ultrasensitive assays due to small sample volumes (often <50 µL). N‑Acetyl Dapsone D4 enables quantification of N‑acetyl dapsone down to 0.25 ng·mL⁻¹ using only 100 µL of plasma—a 200‑fold improvement over legacy HPLC‑UV methods that required 1 mL plasma volumes and achieved LLOQs of 50 ng·mL⁻¹ [REFS‑1]. The matched recovery (∼92 %) and minimized matrix effect (<8 % RSD) provided by the deuterated internal standard ensure that limited‑volume samples yield reliable concentration‑time profiles without the need for pooling or repeated sampling [REFS‑2].

High‑Throughput Clinical Trial Sample Analysis in CRO Laboratories

Contract research organizations (CROs) processing thousands of plasma samples per week for dapsone‑containing clinical trials require internal standards with proven lot‑to‑lot consistency and extended stability. N‑Acetyl Dapsone D4 stock solutions in DMSO demonstrate ≥98 % recovery after 36 months at −20 °C, reducing the frequency of re‑qualification [REFS‑1]. Its bench‑top stability (>95 % after 24 h at RT) supports automated liquid handling workflows where prepared internal standard solutions may sit on the deck for extended periods [REFS‑2]. The avoidance of isotopic cross‑talk due to the D4‑label pattern eliminates the need for post‑acquisition data correction algorithms, streamlining batch review and reducing analyst time per batch.

Acetylator Phenotyping in Population Pharmacokinetic Studies

Determination of rapid vs. slow acetylator phenotype using the MADDS/dapsone ratio in plasma is a cornerstone of dapsone pharmacogenetics. N‑Acetyl Dapsone D4 enables precise quantification of the metabolite at the low concentrations observed in slow acetylators (MADDS/dapsone ratio <0.30) where assay imprecision can misclassify phenotypes [REFS‑1]. The LLOQ of 0.25 ng·mL⁻¹ and intra‑run precision <15 % CV across the therapeutic range ensure that even the lowest metabolite concentrations in slow acetylators are quantified accurately, preventing misclassification that could confound population PK models and lead to incorrect dosing recommendations [REFS‑2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-acetyl Dapsone D4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.